molecular formula C8H5Cl2NO2 B1587851 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene CAS No. 22482-43-5

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene

Cat. No. B1587851
CAS RN: 22482-43-5
M. Wt: 218.03 g/mol
InChI Key: VXNHQIKJDIOBEC-SNAWJCMRSA-N
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Description

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is a chemical compound . It is similar to 2,6-Dichloroiodobenzene, also known as 1,3-dichloro-2-iodobenzene, which is a halo-substituted benzene .


Synthesis Analysis

The synthesis of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene can be achieved from Nitromethane and 2,6-Dichlorobenzaldehyde . The detailed mechanism involves the attack of an electrophile at carbon to form a cationic intermediate .


Molecular Structure Analysis

The molecular formula of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is C6H3Cl2NO2 . The structure of benzene is a hexagonal, planar ring of carbons with alternating single and double bonds .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .


Physical And Chemical Properties Analysis

The molecular weight of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is 192.000 .

Scientific Research Applications

Anion Transport Enhancement

1,3-Bis(benzimidazol-2-yl)benzene derivatives, modified with electron-withdrawing substituents like nitro groups, exhibit significant increases in anion transport activity. This modification can lead to a 789-fold increase in anionophoric activity, demonstrating the potential of such compounds in enhancing ion transport mechanisms (Chen-Chen Peng et al., 2016).

Crystal Structure Analysis

Studies have been conducted to understand the crystal structures of compounds similar to 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene. These studies reveal insights into the molecular geometry and interactions within such structures, providing a basis for understanding their chemical behavior and potential applications (M. Medjroubi et al., 2017).

Catalytic Applications

In a study involving palladium complex and potassium carbonate, it was found that mono- and di-nitroaromatic compounds can undergo reductive carbonylation, yielding urethans. This showcases the catalytic potential of compounds related to 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene in chemical synthesis (N. P. Reddy et al., 1994).

Novel Synthesis Pathways

Research demonstrates the utility of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene in synthesizing novel compounds. For instance, the reaction involving benzene-1,2-diamine, dialkyl acetylenedicarboxylates, and derivatives of nitrostyrene, in the presence of a catalyst, led to the production of pyrrolo[1,2-a]quinoxaline-4(5H)-one derivatives (L. Moradi et al., 2014).

Molecular Modification and Analysis

The modification of benzene derivatives by introducing nitro and other substituents allows for a deeper understanding of molecular interactions and properties. Such studies contribute to the broader knowledge of chemical properties and potential applications of these compounds in various scientific domains (H. Fun et al., 2010).

Safety And Hazards

This chemical is combustible and toxic to aquatic life with long-lasting effects . It may also pose risks to human health .

properties

IUPAC Name

1,3-dichloro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNHQIKJDIOBEC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259978
Record name 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene

CAS RN

52287-52-2, 22482-43-5
Record name 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52287-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-2-(2-nitroethenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022482435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22482-43-5
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Record name 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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